REACTION_CXSMILES
|
[C:1]([O-:9])(=[O:8])[C:2]([CH2:4][C:5]([O-:7])=[O:6])=[CH2:3].[K+:10].[K+].[CH2:12]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[OH:21])[CH:13]=[CH2:14].[C:22]([O-])(=O)[C:23](C)=[CH2:24].[K+].[CH2:29]([C:32]1[CH:37]=[CH:36][C:35](O)=[C:34](OC)[CH:33]=1)[CH:30]=[CH2:31]>>[C:1]([O:9][CH2:31][CH2:30][CH2:29][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:15][CH2:12][CH2:13][CH3:14])(=[O:8])[C:2]([CH3:4])=[CH2:3].[C:1]([O-:9])(=[O:8])[C:2]([CH2:4][C:5]([O-:7])=[O:6])=[CH2:3].[K+:10].[K+:10].[CH2:24]([O:21][C:16]1[CH:15]=[CH:20][CH:19]=[CH:18][CH:17]=1)[CH:23]=[CH2:22] |f:0.1.2,4.5,8.9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)CC(=O)[O-])(=O)[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)C1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)C1=CC(=C(C=C1)O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The procedure for preparing the copolymer in Example 1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCCCCCCCCCCCCCCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)CC(=O)[O-])(=O)[O-].[K+].[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O-:9])(=[O:8])[C:2]([CH2:4][C:5]([O-:7])=[O:6])=[CH2:3].[K+:10].[K+].[CH2:12]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[OH:21])[CH:13]=[CH2:14].[C:22]([O-])(=O)[C:23](C)=[CH2:24].[K+].[CH2:29]([C:32]1[CH:37]=[CH:36][C:35](O)=[C:34](OC)[CH:33]=1)[CH:30]=[CH2:31]>>[C:1]([O:9][CH2:31][CH2:30][CH2:29][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:15][CH2:12][CH2:13][CH3:14])(=[O:8])[C:2]([CH3:4])=[CH2:3].[C:1]([O-:9])(=[O:8])[C:2]([CH2:4][C:5]([O-:7])=[O:6])=[CH2:3].[K+:10].[K+:10].[CH2:24]([O:21][C:16]1[CH:15]=[CH:20][CH:19]=[CH:18][CH:17]=1)[CH:23]=[CH2:22] |f:0.1.2,4.5,8.9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)CC(=O)[O-])(=O)[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)C1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)C1=CC(=C(C=C1)O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The procedure for preparing the copolymer in Example 1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCCCCCCCCCCCCCCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)CC(=O)[O-])(=O)[O-].[K+].[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O-:9])(=[O:8])[C:2]([CH2:4][C:5]([O-:7])=[O:6])=[CH2:3].[K+:10].[K+].[CH2:12]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[OH:21])[CH:13]=[CH2:14].[C:22]([O-])(=O)[C:23](C)=[CH2:24].[K+].[CH2:29]([C:32]1[CH:37]=[CH:36][C:35](O)=[C:34](OC)[CH:33]=1)[CH:30]=[CH2:31]>>[C:1]([O:9][CH2:31][CH2:30][CH2:29][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:15][CH2:12][CH2:13][CH3:14])(=[O:8])[C:2]([CH3:4])=[CH2:3].[C:1]([O-:9])(=[O:8])[C:2]([CH2:4][C:5]([O-:7])=[O:6])=[CH2:3].[K+:10].[K+:10].[CH2:24]([O:21][C:16]1[CH:15]=[CH:20][CH:19]=[CH:18][CH:17]=1)[CH:23]=[CH2:22] |f:0.1.2,4.5,8.9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)CC(=O)[O-])(=O)[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)C1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)C1=CC(=C(C=C1)O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The procedure for preparing the copolymer in Example 1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCCCCCCCCCCCCCCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)CC(=O)[O-])(=O)[O-].[K+].[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |